![molecular formula C14H12N2O2S B14374970 N-{[(Benzenesulfinyl)imino]methyl}benzamide CAS No. 90095-57-1](/img/structure/B14374970.png)
N-{[(Benzenesulfinyl)imino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Benzenesulfinyl)imino]methyl}benzamide is an organic compound with the molecular formula C14H12N2O2S. This compound is characterized by the presence of a benzenesulfinyl group attached to an imino group, which is further connected to a benzamide moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Benzenesulfinyl)imino]methyl}benzamide typically involves the reaction of benzenesulfinyl chloride with benzamide in the presence of a base. The reaction proceeds through the formation of an intermediate sulfinyl imine, which subsequently reacts with benzamide to form the final product. Common bases used in this reaction include triethylamine and pyridine, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Benzenesulfinyl)imino]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-{[(Benzenesulfonyl)imino]methyl}benzamide.
Reduction: Formation of N-{[(Benzenesulfinyl)amino]methyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[(Benzenesulfinyl)imino]methyl}benzamide has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-{[(Benzenesulfinyl)imino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl and imino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple biological pathways, making it a versatile molecule in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
N-{[(Benzenesulfonyl)imino]methyl}benzamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-{[(Benzenesulfinyl)amino]methyl}benzamide: Similar structure but with an amino group instead of an imino group.
Benzamide: The parent compound without the sulfinyl and imino modifications.
Uniqueness
N-{[(Benzenesulfinyl)imino]methyl}benzamide is unique due to the presence of both sulfinyl and imino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
90095-57-1 |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
N-(benzenesulfinyliminomethyl)benzamide |
InChI |
InChI=1S/C14H12N2O2S/c17-14(12-7-3-1-4-8-12)15-11-16-19(18)13-9-5-2-6-10-13/h1-11H,(H,15,16,17) |
Clave InChI |
OJFHFUOKVUUGDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC=NS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
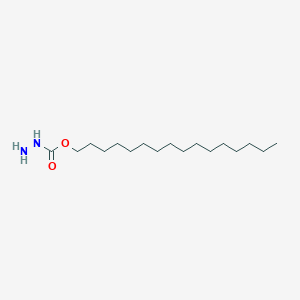

![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
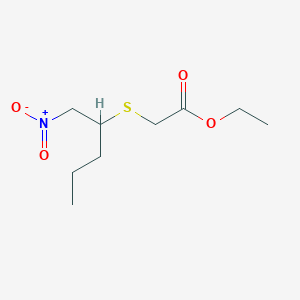

![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
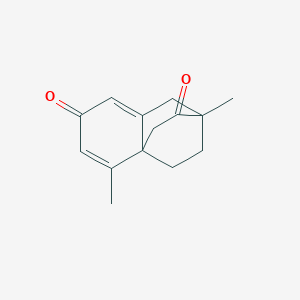
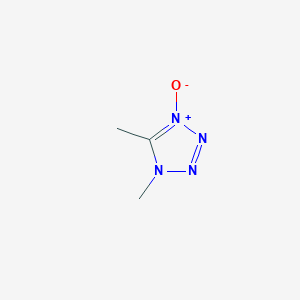

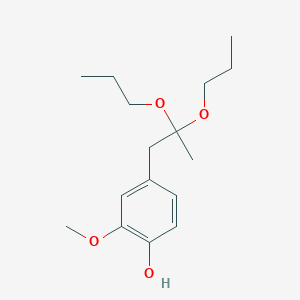
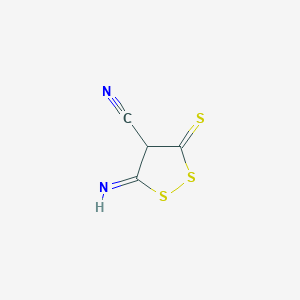
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
